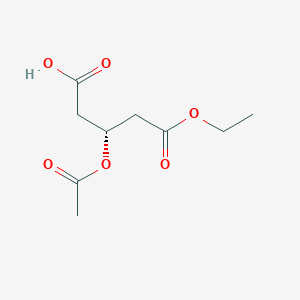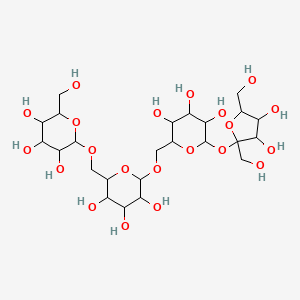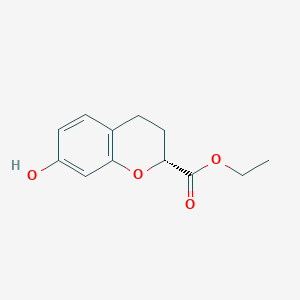
Bis(pentamethylcyclopentadienyl)barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)barium is an organometallic compound with the chemical formula C20H30Ba. It is known for its unique structure, where a barium atom is sandwiched between two pentamethylcyclopentadienyl ligands. This compound is air and moisture sensitive and appears as a solid, typically white in color .
Wirkmechanismus
Target of Action
Bis(pentamethylcyclopentadienyl)barium is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its primary targets are the surfaces of substrates where thin films need to be deposited .
Mode of Action
The compound interacts with its targets through a process known as sublimation . Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. This compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . This allows the compound to deposit onto the substrate surface in a controlled manner .
Biochemical Pathways
These films are used in various applications, including host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics .
Pharmacokinetics
It’s important to note that the compound’s volatility and stability under various pressures influence its bioavailability on the substrate surface during the deposition process .
Result of Action
The action of this compound results in the formation of thin films on substrate surfaces . These films have various applications in electronics and materials science, including the creation of high-temperature superconductors and high permittivity dielectrics .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pressure and temperature . The compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . Therefore, controlling these environmental factors is crucial for the successful application of this compound in thin film deposition processes .
Biochemische Analyse
Biochemical Properties
It is known that cyclopentadienyl compounds of Barium form weaker bonds with Barium, but have stronger bonds within the ligand . This prevents carbon contamination of the films .
Molecular Mechanism
It is known that the cyclopentadienyl ligands often bind to metal in a η5 (pentahapto) fashion
Temporal Effects in Laboratory Settings
Bis(pentamethylcyclopentadienyl)barium is known to sublime under reduced pressures, with tetrahydrofuran adducts showing volatility also under atmospheric pressure . The tetrahydrofuran adducts lose the coordinated THF when evaporated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)barium can be synthesized by reacting pentamethylcyclopentadienyl sodium with barium chloride in an inert atmosphere to prevent oxidation . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert gas like nitrogen or argon to avoid moisture and air sensitivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful handling and controlled environments to maintain the compound’s stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentamethylcyclopentadienyl)barium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands can be replaced or modified.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other organometallic compounds. Reactions are typically conducted under inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentadienyl derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(pentamethylcyclopentadienyl)barium has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)barium: Similar in structure but with unsubstituted cyclopentadienyl ligands.
Bis(trimethylsilylcyclopentadienyl)barium: Features trimethylsilyl-substituted cyclopentadienyl ligands, offering different reactivity and stability profiles.
Uniqueness
Bis(pentamethylcyclopentadienyl)barium is unique due to its pentamethyl-substituted cyclopentadienyl ligands, which provide enhanced stability and reactivity compared to its unsubstituted counterparts . This makes it particularly useful in applications requiring high thermal stability and specific catalytic properties .
Eigenschaften
CAS-Nummer |
112379-49-4 |
|---|---|
Molekularformel |
C20H30Ba |
Molekulargewicht |
407.79 |
Synonyme |
Bis(pentamethylcyclopentadienyl)barium |
Herkunft des Produkts |
United States |
Q1: What is the significance of the crystal structure reported for Bis(pentamethylcyclopentadienyl)barium?
A1: The study presented in the research article describes the first successful X-ray crystal structure determination of an organobarium complex, specifically this compound [(Me5C5)2Ba] []. This is significant because it provided valuable insights into the bonding and structural features of organobarium compounds. The study revealed a novel structure with monomeric bent metallocenes grouped in “quasi-polymeric” chains []. This information is crucial for understanding the reactivity and potential applications of this class of compounds.
Q2: What are the key structural features of this compound based on the X-ray crystallography data?
A2: The X-ray crystallography of this compound revealed a unique structure. The molecule exists as a monomeric bent metallocene with an average barium-carbon (Ba-C) distance of 298.7(18) picometers []. The angle between the ring centroid-barium-ring centroid is 131° []. Furthermore, these bent metallocenes arrange themselves in "quasi-polymeric" chains with the shortest intermolecular Ba-C(methyl) distance being 334.9(5) picometers []. This arrangement sheds light on the packing and potential intermolecular interactions of this compound in the solid state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)
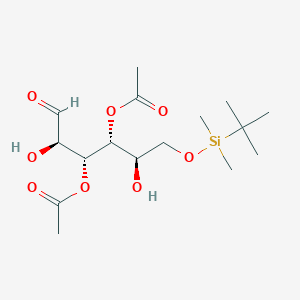
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
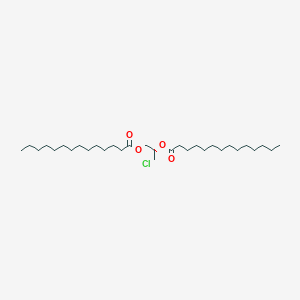
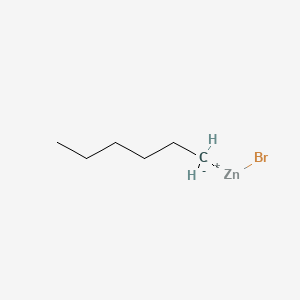
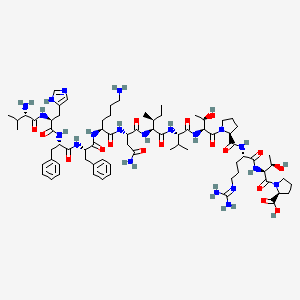
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

